molecular formula C8H10N2O4 B1267007 5-Acetyl-1,3-dimethylbarbituric Acid CAS No. 58713-03-4

5-Acetyl-1,3-dimethylbarbituric Acid

Cat. No.: B1267007
CAS No.: 58713-03-4
M. Wt: 198.18 g/mol
InChI Key: OWMWKCXXKFMEPC-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-dimethylbarbituric acid (5-ADMBA) is a derivative of barbituric acid, an organic compound with a wide range of applications in the medical and scientific fields. 5-ADMBA is a white crystalline powder that is soluble in both water and ethanol. It has been used in the synthesis of pharmaceuticals, as a reagent in chemical and biochemical research, and as a biochemical probe.

Scientific Research Applications

Synthesis of Novel Compounds

5-Acetyl-1,3-dimethylbarbituric acid has been utilized as a starting material in the synthesis of novel chromone derivatives. These derivatives were created using both conventional heating methods and microwave irradiation techniques, yielding good results. The compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungal strains (Mohammed Musthafa, Siddiqui, Husain, & Ahmad, 2011).

Electrochemical Studies

Electrochemical investigations of 5-sulphadrug substituted-1,3-dimethylbarbituric acids have revealed interesting results. The electrochemical reduction of these compounds yields 5-amino-1,3-dimethylbarbituric acid and the sulphadrug as final products of electroreduction (Goyal, Bhushan, & Agarwal, 1984).

Multicomponent Reactions

1,3-Dimethylbarbituric Acid, a related compound, has been noted for its use in multicomponent reactions leading to various libraries of biologically active molecules. Its reactivity and solubility make it a useful reagent in synthetic chemistry (Argintaru, 2011).

Synthesis of Mesogenic Compounds

New derivatives of 5-vinyl-1,3-dimethylbarbituric acid have been synthesized and evaluated for liquid crystal properties. These studies contribute to the understanding of liquid crystalline properties in various chemical structures (Mohammad, Srinivasa, Suresh, & Yeap, 2016).

Application in Organic Synthesis

5-Arylidene-1,3-dimethylbarbituric acid derivatives have been used as mild organic oxidants for allylic and benzylic alcohols. These derivatives, especially those with electron-withdrawing groups on the aromatic ring, have shown effectiveness in oxidation processes under mild neutral conditions (Tanaka, Chen, Kimura, & Yoneda, 1988).

Safety and Hazards

The compound is known to cause eye irritation . It is recommended to wash skin thoroughly after handling and to wear eye protection or face protection .

Future Directions

There are ongoing research efforts to improve the lipophilicity of related compounds, which could potentially apply to 5-Acetyl-1,3-dimethylbarbituric Acid . This suggests that future research may focus on improving the solubility of this compound by synthesizing derivatives .

Biochemical Analysis

Biochemical Properties

5-Acetyl-1,3-dimethylbarbituric acid plays a significant role in biochemical reactions, particularly in the selective protection and deprotection of primary amino groups. This compound interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it has been used in the protection of primary amino groups in organic synthesis, where it forms stable complexes with amino acids and peptides . The nature of these interactions involves the formation of covalent bonds, which can be reversed under specific conditions, allowing for the controlled release of the protected amino groups.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the activity of kinases and other enzymes involved in signal transduction, leading to changes in cellular responses . Additionally, this compound has been reported to exhibit antimicrobial activity, suggesting its potential use in combating bacterial infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cell behavior observed even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The metabolic flux of this compound can influence the levels of other metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression .

Properties

IUPAC Name

5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMWKCXXKFMEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298117
Record name 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58713-03-4
Record name 58713-03-4
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Record name 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-1,3-dimethylbarbituric Acid
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Synthesis routes and methods

Procedure details

A mixture of 1,3-dimethylbarbituric acid (10 g, 64.04 mmol), 4-dimethylaminopyridine (9.49 g, 158.0 mmol) in dry CH2Cl2 (190 ml) was cooled to 0° C. and acetic anhydride (7.35 ml, 77.9 mmol) added dropwise in 15 min. The reaction mixture was stirred overnight at room temperature, diluted with CH2Cl2 (500 ml) and washed with 2 N HCl solution (80 ml). The organic phase was dried over MgSO4 and evaporated. The residue was crystallised from MeOH, giving 5-acetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 1 (8.6 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.49 g
Type
catalyst
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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